JWH 203 N-pentanoic acid metabolite-d5 physical properties
JWH 203 N-pentanoic acid metabolite-d5 physical properties
Physical Properties, Metabolic Context, and Analytical Applications[1]
Executive Summary
JWH 203 N-pentanoic acid metabolite-d5 (CAS: 2749328-26-3) is a stable isotope-labeled internal standard (IS) critical for the precise quantification of JWH-203 intake in clinical and forensic toxicology.[1] As the deuterated analog of the major urinary metabolite of JWH-203 (a phenylacetylindole synthetic cannabinoid), this compound enables Isotope Dilution Mass Spectrometry (IDMS), correcting for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS and GC-MS workflows.[1]
This guide details the physicochemical profile, metabolic pathways, and validated analytical protocols required to utilize this standard effectively.
Chemical Identity & Structural Analysis[1][2][3]
The structural integrity of an internal standard is paramount for accurate mass spectrometry. JWH 203 N-pentanoic acid metabolite-d5 features a deuterated indole core, ensuring that the isotopic label remains stable and is not lost during potential secondary fragmentation or metabolic studies involving side-chain modifications.[1]
Nomenclature and Identification
| Parameter | Specification |
| Formal Name | 5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid |
| Synonyms | JWH 203 N-(5-carboxypentyl) metabolite-d5 |
| Parent Compound | JWH-203 (1-pentyl-3-(2-chlorophenylacetyl)indole) |
| CAS Number | 2749328-26-3 |
| Molecular Formula | C₂₁H₁₅D₅ClNO₃ |
| Molecular Weight | 374.9 g/mol |
| SMILES | O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Structural Significance of Deuteration
The d5 labeling occurs on the indole ring (positions 2, 4, 5, 6, 7).[1] This placement is strategically superior to alkyl-chain labeling for two reasons:
-
Metabolic Stability: The pentyl chain is the primary site of metabolic oxidation (converting to pentanoic acid). Labeling the ring avoids kinetic isotope effects (KIE) that might alter the elution profile significantly compared to the analyte.
-
Fragmentation Stability: In MS/MS analysis, the indole core often retains the charge. A label on the core ensures the product ions retain the mass shift, facilitating clear differentiation from the non-deuterated analyte.
Physical & Chemical Properties[1][2][4][5][6][9][10][11]
The following data represents the core physicochemical characteristics necessary for method development and storage.
Solubility Profile
The compound is typically supplied as a solution in acetonitrile but requires specific solvents for reconstitution or spiking mixtures.
| Solvent | Solubility (mg/mL) | Notes |
| DMF | ~25 mg/mL | Optimal for high-concentration stock.[1] |
| DMSO | ~12.5 mg/mL | Good alternative to DMF; high boiling point. |
| Ethanol | ~3.3 mg/mL | Suitable for biological spiking (lower toxicity).[1] |
| PBS (pH 7.2) | ~0.5 mg/mL | Poor aqueous solubility; requires co-solvent (e.g., DMF 1:1).[1] |
Spectroscopic Properties[1]
-
UV/Vis
: 214, 243, 300 nm.[1] -
Appearance: Crystalline solid (if neat) or clear solution (in Acetonitrile).[1]
Stability and Storage
-
Storage Temperature: -20°C.
-
Shelf Life:
2 years (in solution, properly sealed). -
Handling: Protect from light. Avoid repeated freeze-thaw cycles.[1]
Metabolic Context: From Parent to Metabolite[1]
Understanding the formation of the N-pentanoic acid metabolite is essential for interpreting toxicological results. JWH-203 undergoes extensive Phase I metabolism; the parent compound is rarely detected in urine.[1]
Metabolic Pathway Diagram[1]
The following diagram illustrates the oxidative pathway transforming the lipophilic parent JWH-203 into the polar, excretable N-pentanoic acid metabolite.[1]
Figure 1: The parent JWH-203 is hydroxylated at the terminal pentyl carbon, then oxidized to the carboxylic acid (the target metabolite), which may further undergo glucuronidation.[1][2]
Analytical Methodologies
To ensure scientific integrity, the quantification of JWH 203 metabolites must utilize a validated LC-MS/MS workflow. The following protocol utilizes the d5 internal standard to correct for the significant matrix effects common in urine analysis.
Protocol: Urine Extraction and Quantification[7]
Objective: Isolate JWH 203 N-pentanoic acid metabolite from human urine.
Reagents:
- -Glucuronidase (E. coli or Helix pomatia)[1]
-
Internal Standard: JWH 203 N-pentanoic acid metabolite-d5 (100 ng/mL in MeOH)[1]
-
SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Strata-X-C or equivalent)[1]
Workflow Steps:
-
Sample Preparation:
-
Aliquot 200
L of urine. -
Add 20
L of Internal Standard (d5) working solution. -
Add 200
L of Acetate Buffer (pH 5.[1]0) and 20 L -Glucuronidase.[1] -
Causality: Hydrolysis is mandatory because a significant portion of the metabolite exists as a glucuronide conjugate (see Fig 1).[1] Failure to hydrolyze leads to underestimation of total drug load.
-
Incubate at 60°C for 60 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Hydrolyzed sample.
-
Wash: 1 mL 5% Acetic Acid in Water (removes salts/proteins).[1]
-
Elute: 1 mL Ethyl Acetate:Ammonium Hydroxide (98:2).
-
Causality: The acidic wash removes interferences, while the basic elution releases the acidic metabolite from the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under
stream. -
Reconstitute in 100
L Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (JWH 203 COOH): 370.1
155.0 (Quant), 370.1 127.0 (Qual).[1] -
Internal Standard (d5): 375.1
160.0.
-
-
Analytical Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow ensuring quantitative accuracy via d5-IS spiking.
References
-
Hutter, M., et al. (2018).[1][3][4] "Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework...". Current Pharmaceutical Biotechnology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 124518736, JWH 203 N-pentanoic acid metabolite. Retrieved from [Link][1]
-
Jang, M., et al. (2013).[1] "Detection and tentative identification of urinary phase I metabolites of phenylacetylindole cannabimimetics JWH-203...". Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. JWH 203 N-pentanoic acid metabolite | C21H20ClNO3 | CID 124518736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
